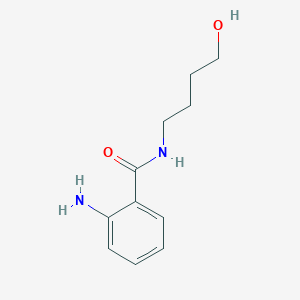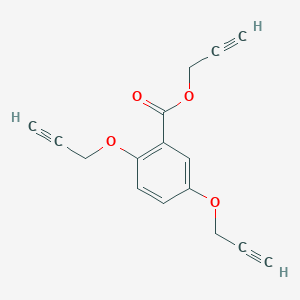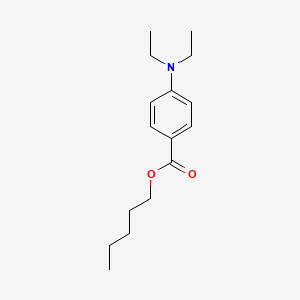
N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a 4-chlorophenyl group attached to an alpha-oxobenzenethioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide typically involves the reaction of 4-chlorobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(4-Chlorophenyl)-alpha-oxobenzenethioacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its thioamide group allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H10ClNOS |
|---|---|
Molecular Weight |
275.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-oxo-2-phenylethanethioamide |
InChI |
InChI=1S/C14H10ClNOS/c15-11-6-8-12(9-7-11)16-14(18)13(17)10-4-2-1-3-5-10/h1-9H,(H,16,18) |
InChI Key |
CKOWZEMRRZJACM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
![1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene}](/img/structure/B12549825.png)





![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)




